molecular formula C17H17ClN2O2 B2494011 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide CAS No. 250714-45-5

3-chloro-N-(4-morpholinophenyl)benzenecarboxamide

Cat. No. B2494011
CAS RN: 250714-45-5
M. Wt: 316.79
InChI Key: BESXFDPHPXNFAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide requires condensation reactions, starting from specific chloro and isocyanato compounds, followed by cyclization with hydrazine hydrate (X. Ji et al., 2018). This process may offer insights into the synthesis pathways applicable to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide, highlighting the importance of selecting appropriate starting materials and conditions for successful synthesis.

Molecular Structure Analysis

The crystal structure of compounds similar to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide has been determined, revealing significant information about their molecular geometry and interactions. For instance, compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide show distinct molecular structures that are crucial for their biological activity (Jiu-Fu Lu et al., 2017). Such studies can provide valuable insights into the molecular arrangement and potential intermolecular interactions of 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide.

Chemical Reactions and Properties

The chemical reactivity and properties of 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide can be inferred from studies on related compounds. For example, the reactivity of similar benzamide compounds with various reagents and under different conditions can shed light on potential reactions (S. Kato et al., 1992). Understanding these reactions is essential for exploring the compound's utility in further chemical transformations and applications.

Physical Properties Analysis

The physical properties of chemical compounds like 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide, such as melting points, solubility, and crystalline structure, are fundamental for their practical application and handling. Studies on related compounds, detailing their crystalline structure and other physical characteristics, provide a basis for understanding the physical behavior of 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide (N. Rao et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide. Insights into these properties can be derived from research on similar compounds, illustrating their potential in various scientific domains (A. Abbasi et al., 2011).

Scientific Research Applications

  • Antitumor Activity

    • Synthesized compounds related to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide have shown distinct inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).
    • Other structurally similar compounds, like sulfonamide derivatives incorporating morpholinophenyl, have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
  • Antibacterial and Antitubercular Activities

    • Analog compounds, such as 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide, showed significant in vitro antibacterial activity against various bacterial strains and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
  • Crystal Structure and Synthesis

    • The crystal structure and synthesis process of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, have been studied to understand their potential applications in various fields (Pang et al., 2006).
  • Synthesis of Medicinally Relevant Compounds

    • Related benzamide compounds, such as 4-chloro-N-(3-morpholinopropyl)benzamide (befol), have been synthesized and studied for their potential as antidepressants (Donskaya et al., 2004).
  • Photoinitiators for Ultraviolet-Curable Coatings

    • Copolymers containing morpholinophenyl have been investigated for their role as photoinitiators in ultraviolet-curable coatings, which have applications in various industrial processes (Angiolini et al., 1997).

properties

IUPAC Name

3-chloro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESXFDPHPXNFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-morpholinophenyl)benzenecarboxamide

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